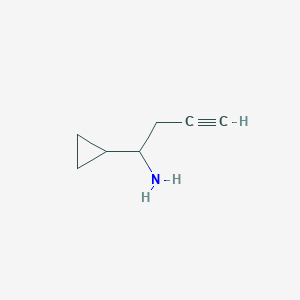
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure includes a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-methyl-1H-indazole-3-carboxylic acid.
Substitution: Formation of halogenated or nitro-substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group play crucial roles in binding to enzyme active sites, leading to inhibition of enzyme activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Methylindazole-3-carboxylic acid: Lacks the cyano group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chloro group instead of a cyano group.
5-Amino-1-methyl-1H-indazole-3-carboxylic acid: Contains an amino group instead of a cyano group.
Uniqueness: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-cyano-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-13-8-3-2-6(5-11)4-7(8)9(12-13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
TUAGZGRIYRQWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


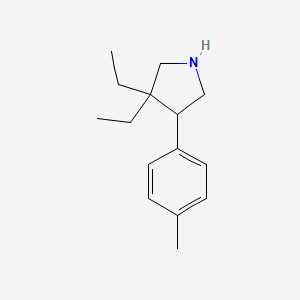

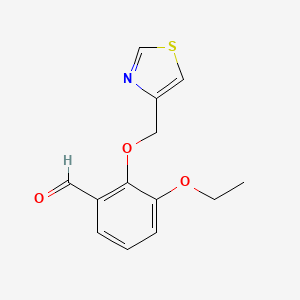
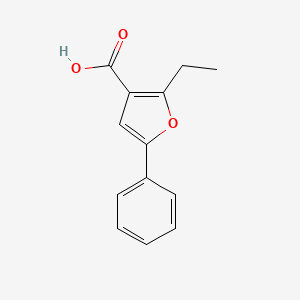


![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
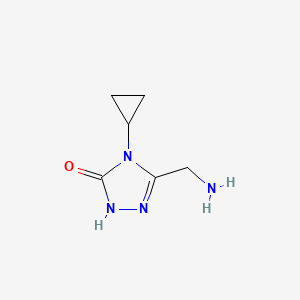




![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
